Aziridine, 2-methyl-1-(p-toluoyl)-
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Overview
Description
Aziridine, 2-methyl-1-(p-toluoyl)- is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aziridine, 2-methyl-1-(p-toluoyl)- typically involves the reaction of 2-methyl aziridine with p-toluoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of Aziridine, 2-methyl-1-(p-toluoyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as steam distillation and crystallization are common in industrial settings .
Types of Reactions:
Oxidation: Aziridine, 2-methyl-1-(p-toluoyl)- can undergo oxidation reactions to form corresponding oxaziridines.
Reduction: Reduction of this compound can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the aziridine ring is opened by nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products:
Oxidation: Formation of oxaziridines.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aziridines or ring-opened products.
Scientific Research Applications
Aziridine, 2-methyl-1-(p-toluoyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in cancer therapy as it can form DNA cross-links, leading to cell death.
Mechanism of Action
The mechanism of action of Aziridine, 2-methyl-1-(p-toluoyl)- involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the formation of DNA cross-links, which interfere with DNA replication and transcription, ultimately leading to cell death. The compound targets nucleophilic sites such as the nitrogen atoms in the DNA bases, forming stable adducts .
Comparison with Similar Compounds
Aziridine: The parent compound, which is less substituted and has different reactivity.
2-Methylaziridine: Similar in structure but lacks the p-toluoyl group, leading to different chemical properties.
N-Tosylaziridine: Contains a tosyl group instead of a p-toluoyl group, affecting its reactivity and applications.
Uniqueness: Aziridine, 2-methyl-1-(p-toluoyl)- is unique due to the presence of the p-toluoyl group, which enhances its stability and reactivity compared to unsubstituted aziridines. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science .
Properties
CAS No. |
21384-44-1 |
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Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
(2-methylaziridin-1-yl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C11H13NO/c1-8-3-5-10(6-4-8)11(13)12-7-9(12)2/h3-6,9H,7H2,1-2H3 |
InChI Key |
TXBLMRFAJKUWSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN1C(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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